molecular formula C17H22N6O3 B11129203 furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone

furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B11129203
M. Wt: 358.4 g/mol
InChI Key: ROPDOPKVEXIGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is a heterocyclic compound featuring a central piperazine scaffold substituted with a furan-2-carbonyl group and a cyclohexyl-tetrazole moiety. This structure combines aromatic (furan), aliphatic (cyclohexyl), and nitrogen-rich (tetrazole, piperazine) components, making it a candidate for diverse biological interactions, such as receptor modulation or enzyme inhibition.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

furan-2-yl-[4-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H22N6O3/c24-15(14-5-4-12-26-14)21-8-10-22(11-9-21)16(25)17(6-2-1-3-7-17)23-13-18-19-20-23/h4-5,12-13H,1-3,6-11H2

InChI Key

ROPDOPKVEXIGLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the tetrazole ring is often formed via the cycloaddition of azides with nitriles. The piperazine ring is usually synthesized through the reaction of diethylenetriamine with ethylene oxide.

The final step involves the coupling of these ring systems. This can be achieved through a series of condensation reactions, often using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the rings.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its unique structure, it is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s core structure shares similarities with several piperazine-based derivatives:

Compound Name Key Structural Differences Biological Relevance
(1,1-Dioxidobenzo[b]thiophen-4-yl)[4-(furan-2-carbonyl)piperazin-1-yl]methanone (HT-2) Replaces cyclohexyl-tetrazole with a benzo[b]thiophene-1,1-dioxide group. Inhibits viral release by inducing BST2/Tetherin, a host restriction factor .
Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone Substitutes cyclohexyl-tetrazole with a thienopyrimidine ring. Acts as a GPR55 receptor antagonist, with selectivity over cannabinoid receptors .
4-(4-Aminophenyl)piperazin-1-ylmethanone Replaces cyclohexyl-tetrazole with a 4-aminophenyl group. Intermediate in anti-prion and anti-cholinesterase agents; synthesized via nitro reduction .
4-(Pyridin-2-yl)piperazin-1-ylmethanone Substitutes cyclohexyl-tetrazole with a pyridine ring. Exhibits moderate logP (1.82) and polar surface area (37.2 Ų), suggesting CNS permeability .

Key Observations :

  • The cyclohexyl-tetrazole moiety may enhance metabolic stability due to steric shielding of the tetrazole ring, a known pharmacophore in angiotensin II receptor antagonists.
  • Thiophene/thienopyrimidine analogs (e.g., HT-2) prioritize antiviral activity, while pyridine or aminophenyl variants focus on CNS-targeted applications .
Physicochemical Properties

Comparative data for selected analogs:

Property Target Compound 4-(Pyridin-2-yl)piperazin-1-ylmethanone HT-2
Molecular Weight ~413.45 g/mol* 257.29 g/mol 447.47 g/mol
logP ~2.5 (estimated) 1.82 Not reported
Polar Surface Area ~90 Ų* 37.2 Ų Not reported
Solubility Low (tetrazole) Moderate (pyridine enhances aqueous solubility) Low (thiophene)

Biological Activity

Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring , tetrazole moiety , and piperazine group , which contribute to its unique chemical properties. The cyclohexyl substitution enhances lipophilicity, potentially facilitating interactions with biological membranes. Its molecular formula is C18H23N6OC_{18}H_{23}N_6O with a molecular weight of 358.4 g/mol .

Preliminary studies indicate that this compound may modulate enzyme activities involved in inflammatory pathways, suggesting potential anti-inflammatory properties. This modulation could occur through direct interaction with specific receptors or enzymes, influencing their activity .

Anti-inflammatory Properties

Research has shown that compounds with similar structures exhibit anti-inflammatory effects. For instance, derivatives of furan have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . The specific mechanisms by which this compound exerts these effects remain to be fully elucidated.

Antibacterial Activity

Furan derivatives have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Proteus vulgaris. Some studies have reported minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain furan-based compounds . This suggests that this compound may also possess antibacterial properties worthy of further exploration.

Anticancer Potential

Furan-containing compounds have been evaluated for their anticancer properties. For example, conjugates with furan cores showed inhibitory activity against human cervical cancer cells (HeLa), with some exhibiting IC50 values as low as 0.15 µg/mL . This indicates a potential for this compound in cancer therapy.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-(Furan-2-carbonyl)-piperazin-1-yl-methanoneFuran ring, piperazineLacks tetrazole moiety
Naphthalen-1-yl(piperazin-1-yl)methanoneNaphthalene ring, piperazineDifferent aromatic system
4-{[1-(methylindol)-carbonyl]}piperazinIndole instead of furanVariation in heterocyclic structure

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of furan derivatives:

Study on Anti-inflammatory Effects:
A study evaluated the anti-inflammatory potential of various furan derivatives, highlighting their ability to inhibit inflammatory mediators in vitro. The results suggested that modifications in the furan structure could enhance anti-inflammatory activity .

Antibacterial Efficacy:
Research assessing the antibacterial efficacy of furan derivatives showed promising results against multiple bacterial strains. Compounds derived from furan exhibited superior activity compared to traditional antibiotics like streptomycin .

Anticancer Activity:
In vitro studies on conjugates containing furan demonstrated significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.